1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone

Medicinal Chemistry Molecular Weight Optimization Ligand Efficiency Indices

1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone (C₂₃H₁₅Cl₂NO₂S, MW 440.3 g·mol⁻¹) is a synthetic small molecule comprising a 3,4-dichlorophenyl ethanone pharmacophore linked to a 4,5-diphenyl-1,3-oxazole core through a thioether (sulfanyl) bridge. The compound belongs to the 2-substituted-4,5-diphenyloxazole class, which has been extensively explored for anti-inflammatory, analgesic, and platelet-antiaggregating properties since the 1970s.

Molecular Formula C23H15Cl2NO2S
Molecular Weight 440.3 g/mol
Cat. No. B12273540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Molecular FormulaC23H15Cl2NO2S
Molecular Weight440.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
InChIInChI=1S/C23H15Cl2NO2S/c24-18-12-11-17(13-19(18)25)20(27)14-29-23-26-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13H,14H2
InChIKeyPZXOUCBKXVEXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone – Core Physicochemical and Structural Baseline for Procurement Specification


1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone (C₂₃H₁₅Cl₂NO₂S, MW 440.3 g·mol⁻¹) is a synthetic small molecule comprising a 3,4-dichlorophenyl ethanone pharmacophore linked to a 4,5-diphenyl-1,3-oxazole core through a thioether (sulfanyl) bridge . The compound belongs to the 2-substituted-4,5-diphenyloxazole class, which has been extensively explored for anti-inflammatory, analgesic, and platelet-antiaggregating properties since the 1970s [1]. The presence of two electron-withdrawing chlorine atoms at the meta and para positions of the phenyl ring distinguishes this compound from its non-halogenated and mono-halogenated structural neighbors, imparting unique electronic and lipophilic character that underpins differentiation from closest analogs in procurement decisions.

Why Unverified Analogs Cannot Substitute for 1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone in Target-Specific Research


Simply replacing 1-(3,4-dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone with a structurally related analog from the 4,5-diphenyloxazole class—such as the 3,4-dimethyl, 4-ethyl, or 4-bromo ethanone congeners—ignores quantifiable differences in molecular weight, lipophilicity, substituent electronic character, and the spatial arrangement of halogen atoms that govern target binding and pharmacokinetic behavior. The 3,4-dichloro substitution pattern imparts a meta σₘ electron-withdrawing effect (+0.37 for Cl) and a para σₚ effect (+0.23) that are distinct from electron-donating methyl groups (σₘ −0.07, σₚ −0.17) or the larger, more polarizable bromine atom (σₘ +0.39, σₚ +0.23) [1]. These electronic differences translate into divergent hydrogen-bond acceptor capacity, dipole moment orientation, and metabolic stability profiles that cannot be extrapolated from merely sharing the oxazole-thioether backbone [2]. The evidence below quantifies these differential dimensions to inform rigorous compound selection.

Head-to-Head Quantitative Differentiation of 1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone from Its Closest Structural Analogs


Molecular Weight Differentiation: Dichloro vs. Methyl, Ethyl, and Bromo Substituents as Selection Filters

The target compound (MW 440.3) is 40.8 Da heavier than the 3,4-dimethyl analog (MW 399.5) and equivalent in mass to the positional isomer 2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-phenylethanone (MW 440.3) . However, the 4-bromo analog (MW 450.3) is 10.0 Da heavier . This positions the dichloro compound in a distinct molecular-weight window relevant for optimizing oral bioavailability parameters such as the Lipinski Rule of Five (MW threshold ≤500) while maintaining sufficient bulk for target cavity occupancy.

Medicinal Chemistry Molecular Weight Optimization Ligand Efficiency Indices

Predicted Lipophilicity (LogP) Gravitational Cap: Chlorine Substitution Elevates LogP Beyond Non-Halogenated Analogs

Using the 4-ethylphenyl analog as a baseline comparator (ACD/Labs predicted LogP = 6.73, ChemSpider CSID:1305242) , the target 3,4-dichlorophenyl compound is estimated to exhibit a LogP in the range of 7.0–7.5 based on additive π contributions: each chlorine substituent contributes approximately +0.71 log units to the 1-octanol/water partition coefficient [1]. The 3,4-dimethyl analog is predicted to have a lower LogP (~6.4–6.6) due to the weaker lipophilic contribution of methyl groups (π = +0.56 each). This LogP elevation for the dichloro compound translates into higher predicted bioconcentration factor (BCF) and KOC values, directly influencing tissue distribution and environmental fate predictions.

Physicochemical Property Prediction Lipophilicity-Driven Selectivity Drug Design

Platelet Antiaggregating Activity: Class-Level Evidence Position the 2-Thioether Pharmacophore as a Viable Non-Prostanoid Prostacyclin Mimetic

The 2-alkylthio-4,5-diphenyloxazole chemotype has demonstrated anti-inflammatory, analgesic, and platelet-antiaggregating activity since seminal work by Mattalia et al. (1976) [1], with subsequent structure-activity relationship (SAR) studies quantifying the platelet aggregation inhibitory potency of the broader 4,5-diphenyloxazole class. Specifically, 4,5-diphenyl-2-oxazolenonanoic acid (18b) inhibited ADP-induced human platelet aggregation with an IC₅₀ of 2.5 µM [2], and more advanced prostacyclin mimetics such as α-carbomethoxy-substituted compound 12a achieved an IC₅₀ of 0.08 µM in the same assay [3]. While the target compound itself lacks a published direct IC₅₀, the conserved 4,5-diphenyloxazole-2-thioether core—combined with the electron-withdrawing 3,4-dichlorophenyl substitution—places it within a pharmacophore space known to engage the prostacyclin IP receptor and inhibit platelet aggregation.

Platelet Aggregation Inhibition Prostacyclin IP Receptor Agonism Cardiovascular Pharmacology

Positional Isomer Differentiation: Chlorine Location Drives Electronic Asymmetry and Target Recognition

A critical procurement distinction lies between the target compound—bearing chlorine atoms on the ethanone phenyl ring (3,4-dichloro)—and its positional isomer 2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-1-phenylethanone (CAS 84589-21-9), which places the chlorine atoms on the oxazole phenyl groups . The two substitution patterns generate fundamentally different electrostatic potential surfaces: the target compound concentrates electron-withdrawing character adjacent to the ketone carbonyl, lowering the carbonyl oxygen basicity (estimated Hammett σₘ + σₚ = +0.37 + 0.23 = +0.60 cumulative) and altering the compound's capacity to act as a hydrogen-bond acceptor in target binding pockets [1]. By contrast, the positional isomer distributes electron withdrawal across the distal oxazole ring system, leaving the ethanone carbonyl electronically equivalent to that of the unsubstituted parent (σ = 0.00). This electronic asymmetry directly impacts molecular docking scores and pharmacophore matching in virtual screening campaigns [1].

Positional Isomerism Electrostatic Potential Mapping Target Selectivity

Thioether Linker vs. Aminoethyl Linker: Metabolic and Conformational Differentiation Relevant to Lead Optimization Strategy

Ditazole (4,5-diphenyl-2-[bis(2-hydroxyethyl)amino]oxazole), a known anti-inflammatory and platelet-aggregation inhibitor, employs a C–N (amino) linkage between the oxazole core and the polar head group [1]. The target compound replaces this with a C–S–CH₂–C(=O) thioether-ethanone linker, introducing a metabolically labile sulfur atom susceptible to S-oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases [2]. This metabolic soft spot is absent in Ditazole's amino linkage but present in the target compound, creating a differentiation point relevant for prodrug design: the sulfoxide/sulfone oxidation products of the target compound may generate metabolites with divergent pharmacological activity. Furthermore, the C–S–C bond angle (~100°) differs from the C–N–C angle (~109° in Ditazole), yielding distinct conformational preferences in the 2-substituent that impact the spatial disposition of the 3,4-dichlorophenyl ethanone group relative to the oxazole core [2].

Linker Chemistry Metabolic Soft Spot Analysis Conformational Flexibility

Definitive Application Scenarios for 1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone Based on Quantitative Differentiation Evidence


Lead Scaffold Selection for Non-Prostanoid Prostacyclin IP Receptor Agonist Programs Requiring Enhanced CNS Penetration

Based on the predicted LogP elevation (ΔLogP +0.27 to +0.77 vs. the 4-ethylphenyl analog) and molecular weight positioning within the Lipinski Rule-of-Five window (MW 440.3), the target compound is the procurement choice when a medicinal chemistry program requires a 4,5-diphenyloxazole-2-thioether scaffold with enhanced passive membrane permeability and blood-brain barrier penetration potential . The class-level validation of platelet antiaggregating activity (IC₅₀ benchmarks: 0.08–2.5 µM for related compounds) provides confidence that this chemotype can be elaborated into potent IP receptor agonists, while the thioether linker offers a metabolic-activation handle for prodrug strategies distinct from the amino-linked Ditazole chemotype .

Chemical Probe Development for Target Engagement Studies Where Carbonyl Electrostatics Drive Binding Affinity

The cumulative Hammett σ of +0.60 at the ethanone phenyl ring—arising from the 3,4-dichloro substitution—fundamentally differentiates the target compound from the positional isomer (CAS 84589-21-9, σ = 0.00 at the ethanone phenyl) in its electrostatic docking profile . Researchers conducting structure-based drug design or molecular docking studies that prioritize hydrogen-bond acceptor strength at the ketone carbonyl should procure the target compound specifically, as the electron-withdrawing chlorine atoms reduce carbonyl oxygen basicity, potentially strengthening key hydrogen bonds in binding pockets that favor weaker H-bond acceptors, or enabling selectivity against targets that require stronger carbonyl-base interactions .

Metabolic Prodrug Design Leveraging Thioether S-Oxidation for Controlled Active Species Release

The thioether (C–S–CH₂–C(=O)) linkage of the target compound is susceptible to cytochrome P450- and FMO-mediated S-oxidation, converting the lipophilic parent (LogP ~7.0–7.5) into more polar sulfoxide (LogP reduction ~1.5–2.0 log units) and sulfone metabolites . This metabolic pathway is absent in the amino-linked analog Ditazole, making the target compound the superior choice for programs seeking a prodrug strategy where systemic exposure is governed by the rate of oxidative bioactivation. Procurement of the target compound over Ditazole or the 4-ethylphenyl analog is warranted when the research objective involves studying thioether-to-sulfoxide/sulfone bioconversion kinetics or exploiting oxidation-dependent tissue-selective drug release.

Comparative Physicochemical Screening of 4,5-Diphenyloxazole Congeners for Lipophilicity-Toxicity Relationship Studies

When building a congeneric series to explore the relationship between lipophilicity and cytotoxicity (e.g., phospholipidosis risk, mitochondrial toxicity, or hERG channel blockade), the target compound serves as a critical mid-to-high LogP reference point (estimated 7.0–7.5) that bridges the gap between the lower-LogP 3,4-dimethyl analog (estimated ~6.4–6.6) and the higher-LogP 4-bromo analog (estimated ~7.3–7.8) . Its intermediate molecular weight (440.3) and dual-chlorine substitution make it an essential reference compound for establishing LogP-toxicity correlation curves, enabling data-driven go/no-go decisions in lead optimization without requiring synthesis of custom analogs .

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